Product packaging for Dimethyl pimelimidate(Cat. No.:CAS No. 36875-25-9)

Dimethyl pimelimidate

Cat. No.: B1209165
CAS No.: 36875-25-9
M. Wt: 186.25 g/mol
InChI Key: LRPQMNYCTSPGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl pimelimidate (DMP) is a homobifunctional crosslinker that contains amine-reactive imidoester groups at both ends of a 7-atom spacer arm, which extends 9.2 Å (c) . This membrane-permeable reagent is designed to react with primary amines on proteins and other biomolecules, forming stable amidine bonds within an optimal pH range of 7.0 to 10.0 (a) . A key advantage of using this compound is that the amidine bond it forms retains the net positive charge of the original primary amine, which can help preserve the native structure and biological activity of the protein being studied (c) . This compound is widely used as a tool for investigating protein quaternary structure, protein-protein interactions, and protein folding (c) . A primary application is in the preparation of antibody affinity columns; the antibody is first bound to a Protein A or G matrix and then crosslinked with DMP to create a stable immunoadsorbent (a) . Beyond protein studies, this compound has also been adapted for innovative diagnostic methods, enabling the electricity-free extraction of nucleic acids (both RNA and DNA) within a microfluidic system for point-of-care testing (i) . It also finds roles in vaccine development, bioconjugation for drug delivery systems, and surface modification for cell culture (e) . The product is typically supplied as a white to off-white crystalline powder of the more stable dihydrochloride salt (CAS# 58537-94-3) with a high purity of ≥98% (e) . It is slightly soluble in water, with a typical solubility of 10 mg/mL (b) . Please note that this reagent is susceptible to hydrolysis at neutral pH and should be stored desiccated at -20°C or between 2-8°C upon receipt (b) . This compound is irritating to the eyes, skin, and respiratory tract, and appropriate personal protective equipment should be worn during handling (a) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O2 B1209165 Dimethyl pimelimidate CAS No. 36875-25-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36875-25-9

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

dimethyl heptanediimidate

InChI

InChI=1S/C9H18N2O2/c1-12-8(10)6-4-3-5-7-9(11)13-2/h10-11H,3-7H2,1-2H3

InChI Key

LRPQMNYCTSPGCX-UHFFFAOYSA-N

SMILES

COC(=N)CCCCCC(=N)OC

Canonical SMILES

COC(=N)CCCCCC(=N)OC

Other CAS No.

58537-94-3

Pictograms

Irritant

Synonyms

dimethyl pimelimidate

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of Dimethyl Pimelimidate

Imidoester Functional Groups and Nucleophilic Attack by Primary Amines

Dimethyl pimelimidate possesses two imidoester functional groups, which are highly reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins. sangon.comresearchgate.net The reaction mechanism is initiated by a nucleophilic attack from the primary amine on the electrophilic carbon atom of the imidoester group. smolecule.com This reaction is most efficient in the alkaline pH range of 7.0 to 10.0. wikipedia.orgavantorsciences.comchemicalbook.com

The specificity of imidoesters for primary amines minimizes cross-reactivity with other nucleophilic groups within a protein, making them valuable tools for targeted protein modification. sangon.com This specificity is a key advantage over other cross-linking chemistries that may be less selective.

Formation and Stability of Amidine Bonds

The nucleophilic attack by a primary amine on the imidoester group of this compound leads to the formation of a stable amidine bond. researchgate.netsmolecule.comchemicalbook.com This reaction releases a methoxy (B1213986) group as a byproduct. A significant characteristic of the resulting amidine linkage is that it retains the positive charge of the original primary amine at physiological pH. interchim.frthermofisher.com This charge preservation is crucial for maintaining the native conformation and solubility of the protein after cross-linking. sangon.com

The amidine bonds formed by DMP are generally stable under typical experimental conditions. antibodiesmanual.org However, it is noteworthy that these bonds can be reversed at very high pH values. chemicalbook.comantibodiesmanual.orgfishersci.ie

Influence of Environmental Parameters on Reaction Efficiency

The efficiency of cross-linking reactions mediated by this compound is significantly influenced by environmental factors, most notably pH and the composition of the reaction buffer.

pH Dependence of this compound Crosslinking

The reaction between this compound and primary amines is highly pH-dependent, with optimal reactivity observed in the alkaline range of pH 7.0 to 10.0. wikipedia.orgavantorsciences.comchemicalbook.com More specifically, the cross-linking efficiency increases at higher pH levels, with pH values greater than 8 being considered optimal for the reaction. researchgate.netantibodiesmanual.orgnih.gov As the pH becomes more alkaline, the half-life and reactivity of the imidoester with amines increase, leading to more efficient cross-linking at pH 10 compared to pH 8. thermofisher.com Studies have shown that at a pH below 10, side reactions can occur, though the formation of the desired amidine bond is still favored between pH 8 and 10. thermofisher.com

ParameterValueSource(s)
General pH Range 7.0 - 10.0 wikipedia.orgavantorsciences.comchemicalbook.com
Optimal pH Range >8.0 researchgate.netantibodiesmanual.orgnih.gov
Highly Efficient pH 8.0 - 10.0 smolecule.comchemicalbook.comfishersci.ie

Role of Buffer Composition in this compound-Mediated Reactions

The choice of buffer is critical for successful cross-linking with this compound. Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided as they will compete with the target molecules for reaction with the imidoester groups, thereby quenching the cross-linking reaction. sangon.comresearchgate.netinterchim.fr Suitable buffers for DMP-mediated reactions include borate (B1201080), phosphate (B84403), carbonate, MOPS, and HEPES. interchim.frfgsc.net For instance, a common procedure involves washing antibody-bead complexes in a borate buffer to remove any residual Tris buffer before initiating the cross-linking reaction with DMP. researchgate.netnih.gov Following the reaction, a quenching reagent like ethanolamine (B43304) is often used to stop the reaction by consuming any unreacted DMP. researchgate.netnih.gov

Structural Characteristics of the this compound Spacer Arm

This compound is a homobifunctional cross-linker, meaning it has identical reactive groups at both ends of a spacer arm. avantorsciences.comchemicalbook.comfgsc.net This structural feature allows it to link two primary amine-containing molecules.

Seven-Atom Linker and Spatial Constraints

The spacer arm of this compound is composed of a seven-atom chain. researchgate.netavantorsciences.comantibodiesmanual.orgnih.gov This linker provides a specific spatial separation between the two reactive imidoester groups, resulting in a cross-linking distance of approximately 9.2 Å. researchgate.netkorambiotech.com The length of the spacer arm imposes spatial constraints, meaning that DMP can only effectively cross-link primary amines that are within this specific distance of each other. This characteristic makes DMP a useful tool for probing the proximity of subunits within a protein complex or for studying protein-protein interactions where the interacting sites are suitably spaced. fgsc.netkorambiotech.com The selection of a cross-linker with an appropriate spacer arm length is often crucial for successful cross-linking, and DMP provides a mid-length option compared to other available imidoester cross-linkers. korambiotech.com

FeatureDescriptionSource(s)
Spacer Arm Composition 7-atom chain researchgate.netavantorsciences.comantibodiesmanual.orgnih.gov
Spacer Arm Length 9.2 Å researchgate.netkorambiotech.com

Preservation of Net Charge on Amidinated Proteins

A significant characteristic of the reaction between this compound (DMP) and the primary amino groups of proteins is the preservation of the protein's net charge. chemicalbook.comsmolecule.comsigmaaldrich.com This feature is critical for maintaining the structural integrity and solubility of the modified protein. The reaction specifically targets primary amines, such as the ε-amino groups of lysine residues and the N-terminal α-amino group, to form stable amidine bonds. researchgate.netdcu.ie

The reaction occurs under alkaline conditions, typically between pH 7.0 and 10.0. smolecule.comsigmaaldrich.comwikipedia.org In this pH range, the unprotonated primary amine acts as a nucleophile, attacking the electrophilic imidoester carbon of DMP. smolecule.com This leads to the formation of an amidine linkage. smolecule.com

The table below summarizes the comparison between the original primary amine and the resulting amidine group.

FeaturePrimary Amine (e.g., on Lysine)Amidine (Post-DMP Reaction)
Functional Group -NH₂-C(=NH)NH-
Charge at Physiological pH (~7.4) Primarily protonated (-NH₃⁺), positive chargeProtonated (amidinium ion), positive charge wikipedia.org
Basicity BasicMore basic than primary amines stackexchange.comwikipedia.org
Significance of Charge Contributes to the overall charge and solubility of the protein.Preserves the positive charge, maintaining protein solubility and structure.

Methodological Applications of Dimethyl Pimelimidate in Biological and Biomedical Research

Protein Cross-linking for Structural and Functional Studies

Dimethyl pimelimidate serves as a valuable tool for investigating the quaternary structure of multi-protein complexes. By introducing covalent cross-links between subunits, DMP provides spatial constraints that help delineate the arrangement and proximity of individual polypeptide chains within a larger assembly. The fixed 9.2 Å spacer arm of DMP acts as a molecular ruler; a successful cross-link between two lysine (B10760008) residues on different subunits indicates that these residues are located within this maximum distance in the native complex.

A classic application of this methodology is the study of multienzyme complexes. For instance, bis(imidoesters) have been employed to probe the quaternary structure of the pyruvate (B1213749) dehydrogenase multienzyme complex. thermofisher.com In such experiments, the complex is treated with DMP, and the resulting cross-linked products are analyzed, typically by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The appearance of new, higher molecular weight bands corresponding to cross-linked dimers, trimers, or higher-order oligomers provides direct evidence of subunit adjacencies. Subsequent analysis, often involving mass spectrometry, can identify the specific lysine residues involved in the cross-link, yielding precise distance information to refine structural models of the complex.

Many protein complexes are held together by non-covalent forces, which can be disrupted during purification or analytical procedures. DMP is frequently used to covalently stabilize these assemblies, rendering them robust for further investigation. A prime example is the permanent attachment of antibodies to Protein A or Protein G agarose (B213101) beads for use in immunoprecipitation and affinity chromatography. researchgate.netwikipedia.orgnih.gov

In this procedure, an antibody is first allowed to bind to Protein A or G beads via its Fc region. DMP is then added to create covalent amidine bonds between the primary amines on the antibody and the Protein A/G ligand. researchgate.netnih.gov This stabilization is crucial because it prevents the antibody from co-eluting with the target antigen when the pH is lowered or denaturing agents are used during the elution step. This results in a highly purified target protein sample, free from contamination by the antibody used for its capture.

StepDescriptionPurpose
1. Binding An antibody is incubated with Protein A or Protein G agarose beads.To orient the antibody with its antigen-binding (Fab) regions exposed.
2. Cross-linking This compound is added to the antibody-bead complex.To form stable, covalent amidine bonds between the antibody and Protein A/G.
3. Quenching The reaction is stopped using a buffer containing primary amines (e.g., Tris or ethanolamine). thermofisher.comnih.govTo inactivate any unreacted DMP.
4. Application The stabilized antibody-bead complex is used for immunoprecipitation or affinity purification.To isolate a target antigen from a complex mixture without antibody leaching.

DMP can be used to capture "snapshots" of protein conformations under different physiological conditions. Because the cross-linking reaction can be performed rapidly, it can trap transient or unstable conformations, allowing for their study. The preservation of the protein's native charge state by the imidoester-to-amidine reaction is particularly advantageous in these studies, as it minimizes structural perturbations that might be induced by other types of cross-linkers. thermofisher.comfishersci.ie

By comparing the patterns of intramolecular cross-links (i.e., cross-links within the same polypeptide chain) generated under different conditions (e.g., in the presence or absence of a ligand), researchers can infer changes in protein conformation. For example, if a particular cross-link is formed in the "inactive" state of an enzyme but not in its "active" state, it suggests that the distance between the two cross-linked lysine residues changes as the protein transitions between these functional states. This approach provides valuable insights into the structural dynamics that underlie protein function.

Investigation of Protein-Protein Interactions

Identifying the specific regions through which proteins interact is fundamental to understanding their function. DMP, in conjunction with mass spectrometry (MS), is a powerful technique for mapping these intermolecular contact surfaces. springernature.com The strategy, often termed cross-linking mass spectrometry (CX-MS), relies on using the DMP spacer arm to provide distance constraints between interacting partners.

The experimental workflow involves incubating the interacting proteins with DMP, allowing intermolecular cross-links to form between lysine residues at the interaction interface. The cross-linked complex is then proteolytically digested, typically with trypsin. The resulting peptide mixture is analyzed by mass spectrometry, where specialized software is used to identify the "cross-linked peptides"—pairs of peptides from different proteins that are covalently linked by a single DMP molecule. The identification of these linked peptides precisely pinpoints which lysine residues from each protein are in close proximity (within 9.2 Å), thereby defining the contact surface at amino acid resolution. researchgate.net

Many critical cellular processes are mediated by protein-protein interactions that are weak or transient, making them notoriously difficult to detect and study using conventional methods like co-immunoprecipitation. nih.govnih.gov These interactions are often characterized by rapid on/off rates and low binding affinity. nih.gov Chemical cross-linking with DMP provides a solution by covalently "trapping" these fleeting interactions.

By introducing DMP into a cellular lysate or a reconstituted system, transiently interacting proteins can be permanently linked. This covalent stabilization converts a transient association into a stable complex that can withstand stringent purification conditions. nih.gov Once stabilized, the complex can be isolated using affinity purification techniques and its components identified by mass spectrometry. This approach has been instrumental in identifying novel interaction partners and in characterizing the dynamic protein interaction networks that regulate cellular signaling and metabolism.

Integration with Proteomics for Interactome Analysis

This compound (DMP) plays a crucial role in the field of proteomics, particularly in the analysis of the interactome—the complete set of protein-protein interactions (PPIs) within a cell. Its primary function is as a homobifunctional crosslinking agent that covalently links proteins, thereby stabilizing transient or weak interactions for subsequent identification by mass spectrometry (MS).

DMP-mediated crosslinking is frequently integrated with affinity purification mass spectrometry (AP-MS) workflows. In a typical AP-MS experiment, a specific "bait" protein is captured from a cell lysate, along with its interacting "prey" proteins. DMP is used to covalently attach the bait protein and its binding partners to a solid support, such as Protein A or Protein G agarose beads, which are used to immobilize the antibody that captures the bait protein. This stabilization is critical for preserving the integrity of protein complexes during the stringent washing steps required to reduce non-specific background proteins.

The process involves immobilizing an antibody specific to the bait protein onto the beads. The cell lysate is then incubated with these antibody-bead complexes. After the bait protein and its interactors are captured, DMP is added to create stable, covalent amidine bonds between the primary amine groups of the interacting proteins. Following crosslinking, the protein complexes can be eluted and analyzed by mass spectrometry to identify the constituent proteins. This approach allows for the elucidation of protein interaction networks, providing insights into cellular pathways and the functional organization of the proteome. The use of crosslinkers like DMP helps in distinguishing direct and indirect interactions within a protein complex, a critical aspect of interactome mapping.

Immobilization Strategies for Biological Macromolecules

This compound is a valuable reagent for the immobilization of biological macromolecules, such as enzymes and antibodies, onto solid supports. This immobilization is achieved through its ability to form stable amidine bonds with primary amino groups present on the surface of proteins and the support matrix. DMP contains two reactive imidoester groups at each end of a 7-carbon spacer arm, allowing it to act as a bridge, covalently linking the macromolecule to the support.

The process is typically carried out under alkaline conditions (pH 7.0-10.0) to facilitate the reaction between the imidoester groups of DMP and the amine groups of the protein. This covalent attachment prevents the leaching of the macromolecule from the support, which is a common issue with non-covalent immobilization methods. The choice of support material can vary and includes materials like agarose beads, nylon membranes, and other matrices that can be functionalized with amine groups. The stable linkage provided by DMP is essential for applications that require robust and reusable biomaterials.

Enzyme Immobilization for Biocatalysis

The immobilization of enzymes using this compound is a key strategy in biocatalysis to enhance enzyme stability and reusability. By covalently attaching enzymes to a solid support, their operational stability under various conditions such as changes in temperature and pH can be significantly improved compared to their free-in-solution counterparts.

The crosslinking reaction with DMP helps to maintain the three-dimensional structure of the enzyme, which is crucial for its catalytic activity. The 7-carbon spacer arm of DMP provides a degree of flexibility, which can help in preserving the native conformation of the enzyme upon immobilization. This method has been employed for various enzymes, including D-ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), where immobilization on protein A agarose via DMP resulted in greater thermal and storage stability.

ParameterCondition
Crosslinker This compound (DMP)
Reactive Groups Imidoester
Target Functional Group Primary Amines (-NH2)
Effective pH Range 7.0 - 10.0
Resulting Bond Amidine Bond
Spacer Arm Length 9.2 Å

This table summarizes the key chemical properties and reaction conditions for this compound as a crosslinking agent for enzyme immobilization.

The stability conferred by DMP crosslinking contributes directly to the longevity and reusability of the immobilized enzyme. For example, immobilized enzymes can be packed into columns for continuous flow reactions or easily separated from the reaction mixture in batch reactors for subsequent cycles. Studies have shown that immobilized enzyme systems can retain a significant portion of their initial activity over multiple reuse cycles, which is a critical factor for sustainable and efficient biocatalysis. The ability to create stable and durable multienzyme systems that can be reused for multiple biocatalytic cycles is a significant advancement for cell-free bioproduction. nih.gov

Immobilized enzymes are fundamental components in the fabrication of biosensors. ijcmas.com In this context, DMP can be used to attach a specific enzyme to the surface of a transducer. The immobilized enzyme interacts with the target analyte, producing a measurable signal. The stability and reusability afforded by DMP immobilization are particularly advantageous for creating robust and long-lasting biosensors for environmental monitoring, food safety, and clinical diagnostics.

In bioremediation, immobilized enzymes are utilized to degrade environmental pollutants. researchgate.net The use of DMP to create these biocatalytic materials ensures that the enzymes remain active and stable in the often harsh conditions of environmental samples. This approach allows for the targeted degradation of specific contaminants in soil and water. The development of microbial biosensors, which may incorporate specific enzymes, is an emerging tool for the real-time monitoring of bioremediation processes.

Antibody Immobilization for Affinity-Based Purification and Assays

This compound is widely used for the covalent immobilization of antibodies onto solid supports, particularly for applications in affinity chromatography and immunoassays. wikipedia.org A common strategy involves first binding the antibody to Protein A or Protein G, which are bacterial proteins that bind to the Fc region of immunoglobulins. This orientation ensures that the antigen-binding sites of the antibody are facing outwards, available for interaction with the target antigen.

Once the antibody is bound to the Protein A/G support, DMP is added to crosslink the antibody to the Protein A/G. wikipedia.orgnih.gov This creates a stable, covalent linkage that prevents the antibody from leaching off the column during the elution of the target antigen, which often requires harsh conditions such as low pH. umich.edu This method is superior to direct immobilization techniques like cyanogen (B1215507) bromide activation, which can result in random orientation of the antibody and reduced antigen-binding capacity. umich.edu

StepDescriptionPurpose
1. Antibody Binding Incubate purified antibody with Protein A or Protein G agarose beads.To orient the antibody with its antigen-binding sites exposed.
2. Washing Wash the beads with a non-amine-containing buffer (e.g., borate (B1201080) buffer).To remove unbound antibody and interfering substances from previous buffer systems. nih.govresearchgate.net
3. Crosslinking Resuspend beads in a fresh solution of DMP in an alkaline buffer (e.g., 0.2 M sodium borate, pH 9.0).To create covalent amidine bonds between the antibody and Protein A/G. upenn.eduduke.edu
4. Quenching Wash the beads and incubate with a quenching buffer (e.g., ethanolamine).To stop the crosslinking reaction by reacting with any unreacted DMP. nih.govduke.edu
5. Final Washing Wash the beads extensively to remove residual non-crosslinked antibody and quenching reagent.To prepare the final, stable immunoprecipitation resin for use. nih.gov

This table outlines a typical protocol for the immobilization of antibodies onto Protein A/G beads using this compound.

The preparation of immunoprecipitation (IP) resins is a direct and significant application of DMP-mediated antibody immobilization. duke.edumedchemexpress.com These resins are essential tools for isolating specific proteins or protein complexes from complex mixtures like cell lysates. researchgate.net By covalently crosslinking the specific antibody to Protein A/G beads, a highly stable and reusable IP resin is created. researchgate.net

The procedure involves incubating the antibody with the beads, followed by crosslinking with DMP, typically at a concentration of 20-50 mM in a borate buffer at a pH above 8. umich.eduupenn.eduduke.edu The reaction is then quenched with an amine-containing solution like ethanolamine (B43304) or Tris to cap any unreacted imidoester groups. duke.edu The resulting resin can be used multiple times to purify the target antigen without significant loss of the antibody, which is particularly beneficial when using valuable or custom-made antibodies. umich.edu This methodology is a standard procedure in many molecular biology and biochemistry laboratories for both research and diagnostic purposes. nih.govresearchgate.net

Antibody Labeling for Research Tracking and Visualization

This compound (DMP) serves as a valuable tool for the covalent immobilization of antibodies to solid supports, a critical step in various research tracking and visualization applications. DMP is a homobifunctional cross-linking reagent, meaning it possesses two identical reactive groups—imidoesters—at either end of a 7-carbon spacer arm. nih.gov These imidoester groups react specifically with primary amines (e.g., the side chain of lysine residues) on the antibody and on the support matrix (such as Protein A or G agarose beads) under alkaline pH conditions (typically pH >8) to form stable amidine bonds. nih.govresearchgate.net

This cross-linking process effectively creates a durable conjugate between the antibody and the bead, preventing the antibody from leaching during subsequent experimental steps. While this technique is extensively used for immunoprecipitation, the principle of stable antibody immobilization is fundamental for developing tools for tracking and visualization. For instance, antibodies can be covalently linked to fluorescent beads or magnetic particles for applications in flow cytometry and cellular imaging. The stability of the amidine bond formed by DMP ensures that the labeled probe remains intact throughout the staining and washing procedures, leading to reliable signal detection. However, it is important to note that the cross-linking process can sometimes hinder the antigen-recognition capabilities of the immobilized antibodies, which requires careful optimization for each specific application. nih.gov

Nucleic Acid Extraction and Purification Methodologies

Utilization as a Non-Chaotropic Reagent for DNA/RNA Isolation

This compound has emerged as an effective non-chaotropic agent for the extraction and purification of nucleic acids (both DNA and RNA). nih.gov Traditional methods often rely on chaotropic salts, such as guanidinium (B1211019) thiocyanate, which disrupt cellular structures and denature proteins but can also interfere with downstream enzymatic reactions like PCR. nih.govsigmaaldrich.com DMP offers an alternative by enabling nucleic acid capture without the need for these harsh reagents. nih.gov This non-chaotropic approach is particularly advantageous as it results in higher purity nucleic acid samples, which improves the efficiency of subsequent analyses like genetic and epigenetic biomarker detection. nih.gov Research has demonstrated the successful application of DMP-based systems for extracting nucleic acids from a wide variety of samples, including mammalian cells, bacterial cells, and viruses. nih.gov

Mechanism of Covalent Bonding and Electrostatic Coupling with Nucleic Acids

The mechanism by which this compound facilitates nucleic acid capture involves a combination of covalent bonding and electrostatic interactions. mdpi.com DMP's primary mode of action is the formation of complexes with nucleic acids. mdpi.com The bifunctional imidoesters of DMP can form covalent bonds with available amino groups. mdpi.com This interaction creates a network or complex that effectively captures the nucleic acid molecules.

In addition to covalent interactions, electrostatic coupling plays a role. mdpi.com Surfaces used in conjunction with DMP, such as amino-silanized materials, can be positively charged at a pH below neutral. mdpi.com This positive charge attracts the negatively charged phosphate (B84403) backbone of DNA and RNA, enhancing the binding and capture efficiency of the nucleic acid-DMP complexes to the solid support. mdpi.com This dual mechanism of covalent complex formation and electrostatic attraction allows for robust and efficient isolation of nucleic acids from complex biological samples.

Application in Microfluidic Systems for Nucleic Acid Manipulation

The properties of this compound make it exceptionally well-suited for integration into microfluidic systems, or "lab-on-a-chip" platforms, for nucleic acid manipulation. nih.gov These systems are designed for point-of-care testing and require simple, efficient, and often electricity-free methods for sample preparation. nih.gov DMP has been incorporated into single-channel microfluidic devices to achieve the rapid extraction of both DNA and RNA. nih.gov

In a typical setup, a DMP-based reagent is integrated into a low-cost, thin-film platform within the microfluidic chip. nih.gov As the sample lysate flows through the channel, the DMP captures the nucleic acids, which are then retained for purification and subsequent on-chip analysis. This approach significantly improves time efficiency and portability, eliminating the need for cumbersome laboratory equipment like centrifuges. nih.govnih.gov The use of DMP in microfluidics has been successfully demonstrated for processing nucleic acids from clinically relevant samples, showcasing its potential to revolutionize sample processing in clinical diagnostics. nih.govnih.gov

FeatureDescriptionSource
System Type Single-channel microfluidic platform nih.gov
Reagent This compound (DMP) nih.govnih.gov
Principle Non-chaotropic nucleic acid capture nih.govmdpi.com
Power Requirement None (electricity-free) nih.govnih.gov
Target Analytes DNA and RNA nih.gov
Sample Sources Mammalian cells, bacterial cells, viruses nih.gov

Bioconjugation in Advanced Research Systems

Conjugation of Biomolecules for Diagnostic Probe Development

The development of point-of-care diagnostic applications relies on the successful integration of sample preparation with detection. nih.gov DMP-based nucleic acid extraction methods, especially within microfluidic systems, are a key step in this integrated process. nih.gov For instance, after isolation using DMP, the purified nucleic acids can be subjected to amplification and detection using fluorescently labeled probes or other signaling molecules. The high quality of the nucleic acids isolated using this non-chaotropic method enhances the reliability and sensitivity of these downstream diagnostic assays. nih.gov Therefore, DMP serves as a critical conjugation and capture reagent that facilitates the initial, and often most challenging, step in the development of sensitive diagnostic platforms for human diseases. nih.govnih.gov

Surface Modification for Enhanced Cell Adhesion and Growth in Tissue Engineering Research

Based on available scientific literature, there are no established or widely documented research applications of this compound for the specific purpose of surface modification of tissue engineering scaffolds to enhance cell adhesion and growth. Research in this area predominantly focuses on other crosslinking agents such as glutaraldehyde (B144438), carbodiimides (e.g., EDC), and N-hydroxysuccinimide (NHS) esters to covalently link extracellular matrix proteins like collagen or fibronectin to scaffold surfaces. While DMP's chemical properties as an amine-reactive imidoester theoretically suggest potential for such applications, practical examples and detailed research findings are not present in the current body of scientific publications.

Role in Antigen Stabilization for Immunology Research

This compound (DMP) plays a critical role in immunology research, primarily by creating stable immunoaffinity matrices for the purification and study of antigens. Its main function is not to stabilize antigens directly in solution, but rather to covalently immobilize antibodies onto a solid support, which in turn captures and stabilizes the target antigen for isolation.

This technique is a cornerstone of immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) assays. The process involves covalently linking antibodies to beads, typically agarose or magnetic beads that are coated with Protein A or Protein G. nih.gov DMP is an ideal reagent for this purpose because it is a homobifunctional imidoester, meaning it has two identical amine-reactive groups at either end of its carbon spacer arm. nih.gov

The crosslinking reaction proceeds as follows:

Specific antibodies are incubated with Protein A/G beads, allowing the Fc region of the antibody to bind to the beads.

DMP is added to the mixture, typically in a non-amine-containing buffer at an alkaline pH (8.0-9.0) for optimal efficiency. nih.gov

The imidoester groups of DMP react with primary amines on both the antibody and the Protein A/G on the bead, forming highly stable amidine bonds. nih.gov

This covalent linkage ensures that the antibody is permanently attached to the bead support.

The resulting antibody-crosslinked beads create a highly specific and stable affinity column. When a complex biological sample, such as a cell lysate, is incubated with these beads, the immobilized antibodies bind to their specific target antigen. Because the antibody is covalently bound, it does not co-elute with the antigen during the elution step. This allows for the purification of the antigen in a highly pure form, free from contamination by the immunoprecipitating antibody. This stabilization is crucial for downstream applications like Western blotting or mass spectrometry, where the presence of antibody fragments could interfere with results.

Table 1: Characteristics of this compound in Immunoaffinity Applications

PropertyDescriptionReference
Chemical Class Homobifunctional Imidoester nih.gov
Reactive Group Imidoester thermofisher.com
Target Functional Group Primary Amines (-NH2) nih.govthermofisher.com
Resulting Bond Amidine Bond nih.gov
Spacer Arm Length 9.2 Å thermofisher.com
Optimal pH for Reaction 8.0 - 9.0 nih.gov
Primary Application Covalent crosslinking of antibodies to Protein A/G beads nih.gov

Advanced Methodological Considerations and Analytical Techniques Employing Dimethyl Pimelimidate

Optimization of Dimethyl Pimelimidate Crosslinking Conditions

The efficiency and specificity of protein crosslinking with this compound are highly dependent on the reaction conditions. Key parameters that require careful optimization include reagent concentration, reaction time, and the strategy for quenching the reaction to prevent non-specific crosslinking.

Strategies for Quenching this compound Reactions

Upon completion of the desired crosslinking, it is essential to quench the reaction to inactivate any unreacted DMP. This step is critical to prevent the formation of non-specific crosslinks with other molecules during subsequent sample processing. The quenching process involves the addition of a reagent containing a high concentration of primary amines that will react with and consume any remaining active imidoester groups on the DMP.

A commonly used quenching reagent is ethanolamine (B43304). creativemolecules.comnih.govd-nb.info For example, after the crosslinking reaction, the sample can be washed and then resuspended in a buffer containing 0.2 M ethanolamine at pH 8.0. creativemolecules.com Other primary amine-containing buffers, such as Tris or glycine (B1666218), can also be used to effectively quench the reaction. The addition of Tris or glycine to a final concentration of 20-50 mM is a viable alternative. Following quenching, extensive washing of the sample is necessary to remove the quenching reagent and any non-crosslinked byproducts. nih.govd-nb.info

Compatibility with Downstream Analytical Platforms

Following the crosslinking reaction, the resulting protein complexes are typically analyzed using a variety of techniques to identify the crosslinked products and gain insights into protein structure and interactions. The chemical modifications introduced by DMP are generally compatible with standard downstream analytical platforms.

Analysis by Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Two-Dimensional Electrophoresis (2D-PAGE)

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental and widely used technique for visualizing the results of a crosslinking experiment. By separating proteins based on their molecular weight, SDS-PAGE can readily show the formation of higher molecular weight species corresponding to crosslinked protein complexes. This allows for a straightforward assessment of the crosslinking efficiency under different conditions. For instance, samples taken before and after the crosslinking reaction can be run on an SDS-PAGE gel to observe the shift in protein bands. creativemolecules.com

The analysis of crosslinked samples by SDS-PAGE is a standard procedure to verify the success of the crosslinking reaction before proceeding to more complex analyses like mass spectrometry. creativemolecules.com The amidine bond formed by DMP is stable under the denaturing and reducing conditions typically used in SDS-PAGE. Two-dimensional polyacrylamide gel electrophoresis (2D-PAGE), which separates proteins based on both their isoelectric point and molecular weight, can also be employed for a more detailed analysis of complex crosslinked mixtures.

Integration with Mass Spectrometry for Crosslinked Peptide Identification (XL-MS)

Crosslinking-mass spectrometry (XL-MS) has emerged as a powerful technique for identifying protein-protein interactions and mapping the three-dimensional structure of protein complexes. In a typical XL-MS workflow, crosslinked proteins are proteolytically digested, and the resulting mixture of peptides is analyzed by mass spectrometry. The identification of crosslinked peptides, where a single crosslinker molecule connects two different peptide chains, provides distance constraints that can be used to model protein structures and interaction interfaces.

The amidine bonds formed by DMP are stable to the conditions used for enzymatic digestion and mass spectrometric analysis. The identification of DMP-crosslinked peptides from complex mass spectra presents a significant bioinformatic challenge due to the large search space. However, several specialized software tools have been developed to facilitate this process. These programs, such as pLink, Kojak, StavroX, and MeroX, are designed to identify spectra corresponding to crosslinked peptides by considering the mass of the crosslinker and the fragmentation patterns of the two linked peptides. While not specific to DMP, these general XL-MS data analysis platforms can be configured to search for peptides modified with DMP.

The general workflow for XL-MS analysis of DMP-crosslinked proteins involves:

Crosslinking: Reaction of the protein sample with DMP.

Quenching: Inactivation of excess DMP.

Proteolytic Digestion: Typically using trypsin to generate a mixture of linear and crosslinked peptides.

LC-MS/MS Analysis: Separation of the peptides by liquid chromatography followed by tandem mass spectrometry to acquire fragmentation spectra.

Database Searching: Using specialized software to identify the crosslinked peptides from the acquired mass spectra.

Applicability in Quantitative Genomic PCR and Next-Generation Sequencing Workflows

This compound is frequently used as a crosslinking agent in chromatin immunoprecipitation (ChIP), a technique employed to study the interactions between proteins and DNA in vivo. In ChIP, DMP can be used to crosslink DNA-binding proteins to their target DNA sequences within the cell. Following crosslinking, the chromatin is sheared, and the protein of interest, along with its crosslinked DNA, is immunoprecipitated using a specific antibody. The crosslinks are then reversed, and the purified DNA can be analyzed by quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq).

The chemical modifications introduced by DMP are not known to directly interfere with the enzymatic processes of PCR or next-generation sequencing. The amidine bonds formed between proteins are not expected to affect the DNA template itself. However, as with any chemical treatment, it is crucial to ensure that all unreacted crosslinker and other reaction components are thoroughly removed through proper quenching and purification steps. The presence of any residual chemicals could potentially inhibit downstream enzymatic reactions. Therefore, while DMP is a valuable tool in preparing samples for ChIP-qPCR and ChIP-seq, adherence to rigorous purification protocols is essential to ensure the integrity of the downstream analysis. The primary role of DMP in these workflows is to stabilize the protein-DNA complexes for immunoprecipitation, and its direct impact on the sequencing or amplification process itself is considered minimal when appropriate sample cleanup procedures are followed.

Comparative Analysis with Alternative Homobifunctional Crosslinkers

This compound (DMP) is one of several homobifunctional crosslinking agents available for linking molecules with primary amines. Its utility is best understood through comparison with other classes of crosslinkers, highlighting its distinct advantages and limitations in specific applications.

Distinction from Glutaraldehyde (B144438) and N-Hydroxysuccinimide Esters (e.g., DSS, DSP)

The choice between DMP, glutaraldehyde, and N-Hydroxysuccinimide (NHS) esters depends critically on the desired chemical properties of the final linkage, the reaction conditions, and the tolerance of the biological sample to the reagent and byproducts.

Glutaraldehyde: This dialdehyde (B1249045) is a widely used fixative and crosslinking agent. Its reaction with primary amines is complex; it can form Schiff bases, but also undergoes polymerization and aldol (B89426) condensation reactions, leading to a variety of stable crosslinks of different lengths. nih.govtandfonline.com This heterogeneity can be a disadvantage in applications requiring precise, well-defined crosslinks. Furthermore, glutaraldehyde can react with other nucleophiles in proteins, making it less specific than imidoesters. While effective for tissue fixation, concerns about its potential cytotoxicity exist in some applications. nih.gov

N-Hydroxysuccinimide Esters (e.g., DSS, DSP): NHS esters, such as disuccinimidyl suberate (B1241622) (DSS) and dithiobis(succinimidyl propionate) (DSP), are highly reactive towards primary amines, forming stable and irreversible amide bonds. Unlike the amidine bond formed by DMP, the amide linkage results in the loss of the positive charge of the original amine. This alteration in charge can potentially affect the native conformation and activity of the protein. NHS esters are also susceptible to hydrolysis in aqueous solutions, which can reduce crosslinking efficiency. DSP is a cleavable analog of DSS, containing a disulfide bond in its spacer arm, which allows the crosslink to be broken with reducing agents.

A key distinction lies in the bond formed. DMP's imidoester groups react with primary amines to create an amidine bond, which retains the positive charge of the original amine group at physiological pH. thermofisher.comsangon.cominterchim.fr This charge preservation is a significant advantage as it is less likely to disrupt the native structure and function of the protein.

FeatureThis compound (DMP)GlutaraldehydeNHS Esters (e.g., DSS)
Reactive GroupImidoesterAldehydeN-Hydroxysuccinimide Ester
Target GroupPrimary Amines (-NH2)Primarily Amines, but less specificPrimary Amines (-NH2)
Bond FormedAmidineComplex (Schiff base, polymers)Amide
Charge PreservationYes (maintains positive charge)NoNo (neutralizes positive charge)
SpecificityHigh for primary amines at pH 7-10Lower specificityHigh for primary amines at pH 7-9
ReversibilityReversible at very high pHGenerally considered irreversibleIrreversible

Comparison with Other Imidoesters (e.g., Dimethyl Suberimidate, Dimethyl Adipimidate, Dimethyl Dithiobispropionimidate)

Within the family of homobifunctional imidoester crosslinkers, DMP is differentiated primarily by the length of its spacer arm and whether the spacer is cleavable. These characteristics are crucial for applications such as studying protein quaternary structure and identifying interacting partners.

Dimethyl Adipimidate (DMA) and Dimethyl Suberimidate (DMS) are structurally very similar to DMP, differing only in the length of their aliphatic spacer arms. DMA has a shorter spacer arm (8.6 Å), while DMS has a longer one (11.0 Å). thermofisher.comsangon.com DMP, with its 9.2 Å spacer arm, provides an intermediate distance. thermofisher.comsangon.comresearchgate.net The choice among these three non-cleavable crosslinkers often depends on the specific distance requirements for linking interacting residues within a protein complex.

Dimethyl Dithiobispropionimidate (DTBP) , also known as Wang and Richard's Reagent, is another imidoester with a longer spacer arm (11.9 Å). thermofisher.com Crucially, DTBP contains a disulfide bond within its spacer arm. thermofisher.comthermofisher.com This makes the crosslink cleavable by reducing agents such as dithiothreitol (B142953) (DTT). This feature is particularly valuable in experimental workflows where the crosslinked proteins need to be separated and analyzed individually after the initial crosslinking, such as in mass spectrometry-based protein interaction studies. In contrast, the crosslinks formed by DMP, DMA, and DMS are non-cleavable under standard reducing conditions. thermofisher.com

CrosslinkerSpacer Arm Length (Ångströms)Cleavable?Key Feature
Dimethyl Adipimidate (DMA)8.6NoShortest spacer arm in this group
This compound (DMP)9.2NoIntermediate spacer arm length
Dimethyl Suberimidate (DMS)11.0NoLonger spacer arm for greater distances
Dimethyl Dithiobispropionimidate (DTBP)11.9Yes (reducing agents)Thiol-cleavable disulfide bond

Considerations for Membrane Permeability in Cellular Contexts

The ability of a crosslinker to penetrate cell membranes is a critical factor for in vivo or in-cell crosslinking studies.

Imidoesters (DMP, DMA, DMS, DTBP): These crosslinkers are generally considered to be membrane-permeable. thermofisher.comsangon.cominterchim.fr This property allows them to be used for crosslinking intracellular proteins in living cells. They can diffuse across the cell membrane to react with targets within the cytoplasm, nucleus, or other organelles.

Glutaraldehyde: Due to its small size and chemical nature, glutaraldehyde readily permeates cell membranes and is effective for fixing cellular structures, a process that inherently requires it to act on intracellular components. nih.gov

N-Hydroxysuccinimide Esters: The membrane permeability of NHS esters is variable and depends on their chemical structure. Standard NHS esters like DSS are hydrophobic and can permeate cell membranes. However, a water-soluble version, bis(sulfosuccinimidyl) suberate (BS3), is also available. BS3 contains sulfonate groups that make it negatively charged and therefore membrane-impermeable. This feature is exploited to specifically label and crosslink proteins on the cell surface, as the reagent cannot access the cell's interior. Therefore, the choice between DSS and BS3 allows for selective crosslinking of either total cellular proteins or only cell-surface proteins.

Crosslinker ClassExample(s)Membrane PermeabilityTypical Application Context
ImidoestersDMP, DMS, DMA, DTBPPermeableIntracellular and extracellular crosslinking
AldehydesGlutaraldehydePermeableCell and tissue fixation (intracellular)
NHS EstersDSS, DSPPermeableIntracellular and extracellular crosslinking
BS3 (Sulfo-DSS)ImpermeableCell-surface specific crosslinking

Future Perspectives and Emerging Research Avenues for Dimethyl Pimelimidate

Development of Novel Dimethyl Pimelimidate Derivatives with Tunable Reactivity or Cleavability

The non-cleavable nature of the amidine bond formed by DMP provides high stability, which is advantageous for certain applications like creating durable antibody affinity columns. However, for advanced analytical techniques, particularly in mass spectrometry-based proteomics, this stability becomes a limitation. The analysis of non-cleavable cross-linked peptides is complex, making their identification a significant bottleneck. researchgate.net Future research is therefore geared towards the development of DMP derivatives that incorporate cleavable linkers or moieties that allow for tunable reactivity.

The design of next-generation cross-linkers often involves incorporating bonds that can be broken under specific conditions. biorxiv.orgnih.gov For instance, a disulfide bond could be integrated into the pimelate (B1236862) backbone, creating a DMP analog that is cleavable with reducing agents. Another approach is the inclusion of ester linkages, which would be susceptible to cleavage by changes in pH or by esterase enzymes.

Furthermore, the development of "MS-cleavable" cross-linkers represents a significant leap forward. univie.ac.atresearchgate.net These reagents are designed with bonds that are stable during the initial protein cross-linking but are easily fragmented during tandem mass spectrometry (MS/MS) analysis. This simplifies the resulting spectra, making it much easier to identify the cross-linked peptides. nih.gov Designing a DMP derivative with such a feature would dramatically enhance its utility in proteomics.

Tunable reactivity is another promising avenue. This could be achieved by synthesizing silyl (B83357) ether-based cross-linkers whose degradation and reactivity are sensitive to specific pH conditions, allowing for more controlled cross-linking reactions in environments like tumor tissues or specific cellular compartments known to have acidic conditions. nih.govfigshare.com

Table 1: Comparison of this compound with Potential Future Derivatives
Cross-linker TypeSpacer Arm FeatureCleavage MechanismKey AdvantagePotential Application
This compound (DMP)Non-cleavable 7-carbon chainNone (stable amidine bond)High stability of cross-link Permanent antibody immobilization wikipedia.org
Hypothetical Thiol-Cleavable DMPDisulfide bond in spacer armReduction (e.g., with DTT)Enrichment of cross-linked peptidesProtein interaction pull-down assays
Hypothetical Acid-Cleavable DMPAcid-labile group (e.g., silyl ether) in spacer armLow pH nih.govRelease of cargo in acidic organellesTargeted drug delivery systems
Hypothetical MS-Cleavable DMPGas-phase labile bond in spacer armCollision-induced dissociation (CID) in MS/MS nih.govSimplified peptide identification in proteomics univie.ac.atIn-cell cross-linking for interactome mapping biorxiv.org

Expanding the Scope of this compound in Systems Biology and Multi-Omics Investigations

Systems biology aims to understand the complex interactions within biological systems as a whole. A critical component of this is mapping the protein-protein interaction (PPI) networks, often referred to as the interactome. escholarship.org Chemical cross-linking coupled with mass spectrometry (CXMS or XL-MS) has emerged as a powerful technique for this purpose, providing structural information on protein complexes as they exist within their native biological environment. nih.govresearchgate.net

DMP is well-suited for these large-scale studies. Its ability to permeate cell membranes allows for in situ or even in vivo cross-linking, capturing a snapshot of protein interactions as they occur in the cell. thermofisher.com The distance constraints provided by the known length of the DMP spacer arm (9.2 Å) help in elucidating the topology of protein complexes. thermofisher.com By applying DMP to whole-cell lysates, organelles, or even intact cells, researchers can identify hundreds to thousands of PPIs in a single experiment, providing a wealth of data for systems-level analysis. nih.gov

The true power of this approach is realized in the context of multi-omics. rsc.org Data from genomics, transcriptomics, and metabolomics provide information on the component parts of a cell, but they often lack the context of how these parts interact. nih.gov The interactome data generated using DMP-based CXMS provides this crucial layer of functional context. For example, if a genomic study identifies a disease-associated mutation and a transcriptomic study shows altered gene expression, a DMP-based proteomics study can reveal how these changes disrupt specific protein interaction networks, leading to a more complete, systems-level understanding of the disease mechanism. nih.govmdpi.com

Table 2: Contribution of DMP-Based CXMS to Multi-Omics Research
Omics FieldInformation ProvidedContribution of DMP-Based CXMSIntegrated Insight
GenomicsDNA sequence, mutationsReveals how mutations affect protein binding interfacesMechanistic link between genotype and protein function
TranscriptomicsGene expression levels (RNA)Confirms protein co-expression by showing physical interactionValidates functional modules and pathways
ProteomicsProtein abundance, PTMs mdpi.comMaps the physical protein-protein interaction network (interactome) escholarship.orgAdds structural and topological context to protein expression data
MetabolomicsMetabolite concentrationsIdentifies the protein complexes (metabolic enzymes) that form functional metabolic pathwaysLinks metabolic state to the organization of enzymatic machinery

Integration of this compound in Advanced Biomaterials and Nanotechnology Research

The field of biomaterials is constantly seeking new ways to create materials that can mimic the native extracellular matrix (ECM) for applications in tissue engineering and regenerative medicine. nih.gov Hydrogels, which are three-dimensional networks of hydrophilic polymers, are particularly promising. nih.gov The physical properties of these hydrogels—such as their stiffness, degradation rate, and porosity—are largely determined by the degree of cross-linking. DMP is an ideal candidate for cross-linking hydrogels made from natural polymers rich in primary amines, such as gelatin or chitosan. By controlling the concentration of DMP and the reaction conditions, the mechanical properties of the hydrogel can be precisely tuned to match those of the target tissue, from soft brain tissue to more rigid cartilage. One study noted the potential of using DMP to cross-link biomolecular coatings to enhance their rigidity and durability. researchgate.net

In nanotechnology, surface functionalization is key to imparting biological specificity to nanoparticles. nih.govmdpi.com DMP can be used as a molecular bridge to covalently attach biomolecules, such as antibodies or enzymes, to the surface of nanoparticles. nih.gov For example, nanoparticles first coated with a layer of an amine-containing polymer can then be treated with DMP and a targeting antibody. This process creates a nanodevice capable of specifically binding to cancer cells for targeted drug delivery or enhanced diagnostic imaging. The stable amidine linkage ensures that the antibody remains firmly attached, which is crucial for in vivo applications.

Table 3: Emerging Applications of this compound in Biomaterials and Nanotechnology
Research AreaApplication of DMPMechanismResulting Product/SystemPotential Use
Tissue EngineeringHydrogel cross-linking nih.govForms covalent bonds between amine-containing polymer chains (e.g., gelatin)Hydrogel scaffold with tunable stiffness and degradation rate3D cell culture, wound healing dressings, cartilage repair
Biomedical CoatingsSurface stabilizationCross-links protein layers on an implant surface for enhanced rigidity researchgate.netDurable, biocompatible implant coatingImproving the longevity of medical implants
NanomedicineNanoparticle surface functionalization nih.govLinks targeting ligands (e.g., antibodies) to amine-functionalized nanoparticlesTargeted nanoparticlesTargeted drug delivery, molecular imaging contrast agents nih.gov
BiosensorsEnzyme immobilizationCovalently attaches enzymes to a sensor surfaceRobust biosensor with reduced enzyme leachingMetabolite monitoring (e.g., glucose sensing)

Computational and Theoretical Modeling of this compound-Biomolecule Interactions

While experimental approaches are essential, they can be powerfully complemented by computational and theoretical methods. The future of DMP research will likely involve a synergy between wet-lab experiments and in silico modeling to predict and rationalize its behavior.

Molecular Dynamics (MD) simulations can be used to model the dynamic behavior of a protein or protein complex in its solution environment. By building a 3D model of a protein complex, MD simulations can predict which pairs of lysine (B10760008) residues are likely to come within the 9.2 Å range of the DMP cross-linker. This predictive power can help researchers design more efficient CXMS experiments and can aid in interpreting ambiguous cross-linking data.

Quantum Mechanics (QM) methods offer a much deeper level of detail, allowing for the study of the cross-linking reaction itself. ijfans.org QM calculations can model the electronic rearrangements that occur when the imidoester group of DMP reacts with a primary amine. mdpi.comresearchgate.net This can provide fundamental insights into the reaction mechanism, the energetics of the transition state, and the influence of factors like pH and solvent on the reaction rate. thermofisher.com Such theoretical studies can help in optimizing reaction protocols to achieve higher cross-linking efficiency and specificity. The integration of these computational tools will be invaluable for designing novel DMP derivatives with tailored properties and for better interpreting the results of complex biological experiments.

Table 4: Application of Computational Methods to this compound Research
Computational MethodResearch QuestionInformation GainedImpact on Research
Molecular DockingHow does DMP fit into a protein binding site?Predicts potential cross-linking sites based on steric and energetic fitGuides site-directed mutagenesis to validate interaction sites
Molecular Dynamics (MD)Which lysine residues on a protein complex are accessible to DMP?Provides a dynamic map of residue-residue distances over timePredicts plausible cross-links, aids in interpreting experimental CXMS data nih.gov
Quantum Mechanics (QM)What is the detailed chemical mechanism of the imidoester-amine reaction? researchgate.netCalculates reaction energy barriers, transition state structures, and the effect of pH mdpi.comOptimizes reaction conditions for higher efficiency and specificity
Integrative ModelingWhat is the 3D structure of a protein complex, given sparse DMP cross-linking data?Combines experimental distance constraints with computational modeling to build structural modelsElucidates the architecture of large, complex biological assemblies researchgate.net

Q & A

Q. What is the primary biochemical mechanism of dimethyl pimelimidate (DMP) in protein crosslinking?

DMP is a homobifunctional crosslinker with two amine-reactive imidoester groups that target primary amines (e.g., lysine residues) under alkaline conditions (pH 8–10). The reaction forms stable amide bonds while preserving the net charge of modified residues, making it suitable for studying protein quaternary structures without disrupting electrostatic interactions . For optimal results, dissolve DMP in triethanolamine buffer (0.2 M) to enhance solubility and reaction efficiency .

Q. How do pH and buffer composition influence DMP’s crosslinking efficiency?

DMP requires a pH of 8–10 to activate its imidoester groups. Tris or borate buffers are commonly used, but triethanolamine is preferred for immunoprecipitation protocols due to its compatibility with antibody stability. Avoid phosphate buffers, as they may hydrolyze imidoesters prematurely . Post-reaction, quench unreacted DMP with excess amine-containing reagents (e.g., Tris-HCl) to prevent nonspecific binding .

Q. What are the key applications of DMP in structural biology?

DMP is widely used to stabilize protein-protein interactions for techniques like SDS-PAGE, Western blotting, and immunoprecipitation. For example, in studying glucokinase (GCK) interactions, DMP crosslinks dimerized complexes, enabling visualization via Coomassie-stained gels . It is also employed in chromatin immunoprecipitation (ChIP) to fix antibody-antigen complexes on beads .

Advanced Research Questions

Q. How does DMP’s spacer length compare to other imidoester crosslinkers (e.g., DMA, DMS) in resolving protein dynamics?

DMP’s 7-atom spacer (∼9.7 Å) bridges intermediate distances between lysine residues, making it ideal for probing flexible regions in proteins. In contrast, DMA (5.2 Å) and DMS (11.4 Å) target shorter or longer distances, respectively. Computational modeling (e.g., molecular dynamics simulations) is recommended to predict crosslinking feasibility, as conformational flexibility may lead to overlapping distance ranges (e.g., DMP’s effective span: 7.67–10.47 Å) .

Q. What experimental controls are critical when using DMP to avoid artifactual results?

  • Negative controls: Omit DMP to verify crosslinking-dependent bands.
  • Competitive inhibition: Pre-treat samples with excess glycine to block amine groups.
  • Reversibility test: Incubate crosslinked samples at pH >10 to assess bond stability .
  • Mass spectrometry (MS) validation: Confirm crosslinked residues via tryptic digest and MS/MS to rule out nonspecific adducts .

Q. How can researchers resolve contradictions in crosslinking data, such as unexpected band patterns in SDS-PAGE?

Contradictory results may arise from protein conformational dynamics or reagent flexibility. For example, SOD1 dimerization studies using DMP revealed shifted bands only in acetylated mutants, highlighting the need for parallel experiments (e.g., size-exclusion chromatography) to validate crosslinking outcomes . Additionally, use cleavable crosslinkers (e.g., DTBP) as orthogonal validation tools .

Q. What methodological adjustments are needed for DMP-based immunoprecipitation in low-abundance protein studies?

  • Antibody crosslinking: Pre-bind antibodies to Protein G beads using DMP to prevent co-elution of heavy/light chains, which can obscure low-molecular-weight targets .
  • Optimize DMP concentration: Titrate DMP (10–20 mM) to balance crosslinking efficiency and epitope masking .
  • Include protease inhibitors: Prevent degradation during prolonged incubations .

Data Analysis and Reporting

Q. How should researchers document DMP-based experiments to ensure reproducibility?

  • Specify buffer pH, DMP concentration, reaction time, and quenching method.
  • Report spacer length assumptions and reconcile discrepancies with computational models (e.g., citing overlap regions in reagent conformations) .
  • Deposit raw SDS-PAGE gels and MS data in repositories like Figshare or Zenodo for peer review .

Comparative Methodological Insights

Q. When should DMP be chosen over heterobifunctional crosslinkers (e.g., MBS)?

DMP is preferable for homotypic interactions (e.g., protein homo-oligomers) due to its symmetrical reactivity. In contrast, MBS (maleimide-NHS ester) is better for heteroconjugates (e.g., antibody-drug linkages). However, DMP’s charge-neutral amide bonds minimize interference in electrophoretic mobility assays compared to sulfhydryl-reactive reagents .

Ethical and Compliance Considerations

Q. What institutional approvals are required for DMP use in human tissue studies?

Prior ethical clearance is mandatory for research involving human-derived samples. Follow guidelines for hazardous chemical handling (e.g., OSHA standards) and document DMP disposal protocols in accordance with institutional biosafety committees .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.